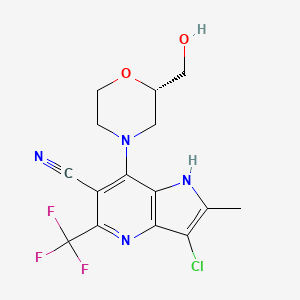
PF-06869206
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-06869206 es un inhibidor selectivo del cotransportador de sodio-fosfato NaPi2a (SLC34A1). Este compuesto ha demostrado ser prometedor en la reducción de la absorción de fosfato en las células tubulares proximales humanas y tiene posibles aplicaciones terapéuticas para el tratamiento de las condiciones hiperfosfatémicas, como la enfermedad renal crónica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PF-06869206 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un núcleo de pirrolo[3,2-b]piridina. Los pasos clave incluyen:
- Formación del sistema de anillo de pirrolo[3,2-b]piridina.
- Introducción del grupo trifluorometilo.
- Adición del grupo morfolino.
- Pasos finales de cloración e hidroximetilación .
Métodos de producción industrial
La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye asegurar un alto rendimiento y pureza del producto final, así como la implementación de procesos rentables y ecológicos .
Análisis De Reacciones Químicas
Tipos de reacciones
PF-06869206 sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que se pueden utilizar para la investigación y el desarrollo posteriores .
Aplicaciones Científicas De Investigación
PF-06869206 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar los cotransportadores de sodio-fosfato y su papel en la homeostasis del fosfato.
Biología: Investigado por sus efectos sobre el metabolismo del fosfato y su potencial para tratar las condiciones hiperfosfatémicas.
Medicina: Posibles aplicaciones terapéuticas para el tratamiento de la enfermedad renal crónica y otras condiciones asociadas con el desequilibrio del fosfato.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los cotransportadores de sodio-fosfato.
Mecanismo De Acción
PF-06869206 ejerce sus efectos inhibiendo selectivamente el cotransportador de sodio-fosfato NaPi2a. Esta inhibición reduce la reabsorción de fosfato en los túbulos renales proximales, lo que lleva a un aumento de la excreción de fosfato urinario y una disminución de los niveles de fosfato plasmático. Los objetivos moleculares del compuesto incluyen el transportador NaPi2a, y sus vías implican la regulación de la homeostasis del fosfato a través de interacciones con la hormona paratiroidea y el factor de crecimiento fibroblástico 23 .
Comparación Con Compuestos Similares
Compuestos similares
Ácido fosfonofórmico: Un inhibidor no selectivo de los cotransportadores de sodio-fosfato.
PF-06748962: Otro inhibidor selectivo de los cotransportadores de sodio-fosfato con propiedades similares
Unicidad
PF-06869206 es único debido a su alta selectividad para el transportador NaPi2a, lo que lo convierte en una herramienta valiosa para estudiar la homeostasis del fosfato y desarrollar terapias dirigidas para las condiciones hiperfosfatémicas .
Propiedades
IUPAC Name |
3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFQBBCQZKVZJN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)

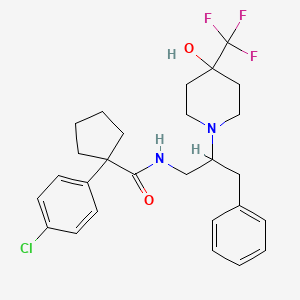

![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)
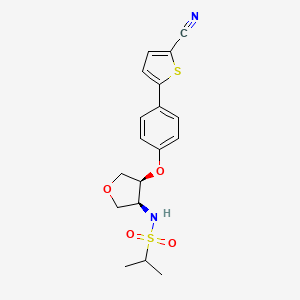
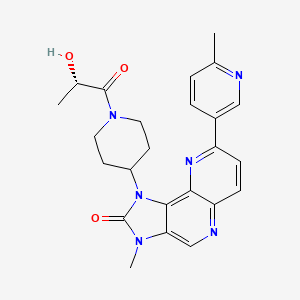

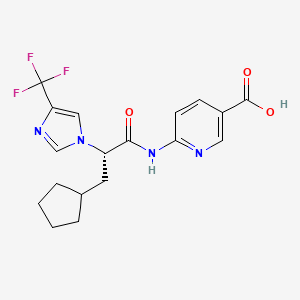
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B609951.png)
![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
